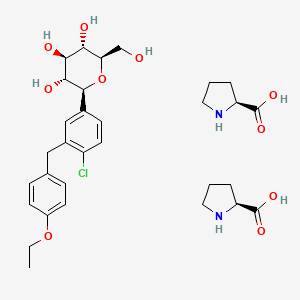

Dapagliflozin diproline

Description

Structure

3D Structure of Parent

Properties

CAS No. |

960404-62-0 |

|---|---|

Molecular Formula |

C31H43ClN2O10 |

Molecular Weight |

639.1 g/mol |

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C21H25ClO6.2C5H9NO2/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;2*7-5(8)4-2-1-3-6-4/h3-8,10,17-21,23-26H,2,9,11H2,1H3;2*4,6H,1-3H2,(H,7,8)/t17-,18-,19+,20-,21+;2*4-/m100/s1 |

InChI Key |

SAKQQYWVEGDWOE-UFLUWJSBSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C1C[C@H](NC1)C(=O)O.C1C[C@H](NC1)C(=O)O |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.C1CC(NC1)C(=O)O.C1CC(NC1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Dapagliflozin

Advanced Synthetic Routes for Dapagliflozin (B1669812)

The synthesis of Dapagliflozin, a C-aryl glucoside, has been a subject of extensive research, leading to the development of various advanced synthetic methodologies aimed at improving efficiency, scalability, and sustainability.

Aryl-C-Glycoside Construction Strategies

A pivotal step in the synthesis of Dapagliflozin is the formation of the C-C bond between the aryl aglycone and the glucose moiety. Several strategies have been developed to construct this crucial aryl-C-glycoside linkage.

One of the earliest and most common approaches involves the reaction of an organometallic aryl species with a protected gluconolactone (B72293) derivative. pensoft.netpensoft.net A general route utilizes an aryl lithium reagent, generated via a bromine-lithium exchange from the corresponding aryl bromide, which then attacks the protected gluconolactone. The resulting lactol is subsequently reduced to afford the C-glycoside. pensoft.netpensoft.net For instance, a trimethylsilyl (B98337) (TMS) protected gluconolactone can be treated with the aryl lithium compound, followed by treatment with methanesulfonic acid in methanol (B129727) to yield the methyl C-aryl glycoside intermediate. pensoft.netlookchem.com However, this intermediate is often a syrup, making isolation and purification challenging. lookchem.com A significant improvement to this process involves the formation of a crystalline n-propanol solvate of an ethyl C-aryl glycoside intermediate, which allows for easy crystallization and purification, yielding a product with high purity (>98.5%). lookchem.comresearchgate.net

Another strategy employs a Grignard reagent. In a redox-economic approach, an aryl bromide intermediate is treated with magnesium in tetrahydrofuran (B95107) (THF) to generate the Grignard reagent, which then undergoes C-glycosylation with levoglucosan. thieme-connect.de

More recently, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for aryl-C-glycoside synthesis. A notable example is the Hiyama cross-coupling reaction. chemistryviews.org This method utilizes a silicon-based synthon, 1-diisopropylsilyl-D-glucal, which reacts with iodo- or bromo-arenes in the presence of a palladium catalyst, such as [PdCl(allyl)]₂, and a fluoride (B91410) source like tetramethylammonium (B1211777) fluoride tetrahydrate (TMAF·4H₂O). chemistryviews.org A key advantage of this approach is that it can be performed without protecting groups on the sugar moiety, leading to a shorter and more efficient synthesis of Dapagliflozin. chemistryviews.org

A multi-step synthesis has also been reported, commencing with a Friedel-Crafts acylation, followed by reduction, condensation with a glucose derivative, demethoxylation, and final deprotection to yield Dapagliflozin. google.com

| Strategy | Key Reagents | Key Intermediates | Advantages/Disadvantages |

| Organolithium Addition | Aryl bromide, n-BuLi, TMS-protected gluconolactone | Aryl lithium, Methyl C-aryl glycoside | Widely used; Intermediate can be difficult to purify. pensoft.netlookchem.com |

| Grignard Reaction | Aryl bromide, Mg, Levoglucosan | Aryl Grignard reagent | Redox-economic approach. thieme-connect.de |

| Hiyama Cross-Coupling | 1-diisopropylsilyl-D-glucal, Aryl halide, Pd catalyst | Unprotected pseudo-C-glucosides | Protecting-group-free, efficient. chemistryviews.org |

| Friedel-Crafts Acylation Route | Acyl chloride, Glucose derivative | Acylated aryl compound | Multi-step process. google.com |

Sustainable Chemistry Approaches in Dapagliflozin Synthesis

Efforts to develop more environmentally friendly and safer synthetic routes for Dapagliflozin have led to the adoption of sustainable chemistry principles.

A significant advancement is the development of a continuous flow synthesis process. acs.org This method addresses the challenges of traditional batch synthesis, which often requires ultra-low temperatures (-78 °C) and is sensitive to environmental conditions. acs.org The microreactor technology enables efficient mixing and heat transfer, allowing the Br/Li exchange and C-arylation reactions to be conducted at a much milder temperature of -20 °C. acs.org This continuous flow process dramatically reduces the reaction time from 26 hours to just 43 minutes, improves the safety profile, and increases the yield. acs.org The final product can be obtained with a purity of 99.83% and a production output of up to 4.13 kg/day . acs.org

Other green synthetic routes have also been explored. One such route utilizes 5-bromo-2-chlorobenzoic acid and gluconolactone as starting materials, aiming to produce Dapagliflozin with high purity (>98%) through a more environmentally benign pathway. pensoft.net The focus of these green approaches is to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. pensoft.netcolab.ws

Synthesis and Characterization of Dapagliflozin Metabolites

A streamlined synthetic approach has been developed to access three key metabolites: benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin. ias.ac.in

Benzylic hydroxy dapagliflozin can be synthesized from oxo dapagliflozin. The process involves the reduction of the oxo group using sodium borohydride (B1222165) (NaBH₄) in methanol. The reaction mixture is stirred for 16 hours at room temperature, followed by acidification and extraction to yield the desired metabolite as a glassy off-white amorphous solid with an 85% yield. ias.ac.in The molecular formula has been determined as C₂₁H₂₅ClO₇. researchgate.net

Oxo dapagliflozin synthesis starts from a tetra acetyl oxo dapagliflozin intermediate. The acetyl protecting groups are removed by hydrolysis using lithium hydroxide (B78521) monohydrate (LiOH·H₂O) in a mixture of water, THF, and methanol. ias.ac.in

Desethyl dapagliflozin can be prepared through an enantioselective deethylation of Dapagliflozin. ias.ac.in

Besides these, other metabolites of Dapagliflozin have been identified, including the major inactive 3-O-glucuronide metabolite. The metabolism is mediated by several cytochrome P450 (CYP) enzymes (CYP1A1, CYP1A2, CYP2A6, CYP2C9, CYP2D6, CYP3A4) and uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes (UGT1A9, UGT2B4, UGT2B7).

| Metabolite | Synthetic Precursor | Key Reagents for Synthesis | Characterization Notes |

| Benzylic hydroxy dapagliflozin | Oxo dapagliflozin | NaBH₄, MeOH | Molecular Formula: C₂₁H₂₅ClO₇. ias.ac.inresearchgate.net |

| Oxo dapagliflozin | Tetra acetyl oxo dapagliflozin | LiOH·H₂O, H₂O/THF/MeOH | - |

| Desethyl dapagliflozin | Dapagliflozin | - | Product of enantioselective deethylation. ias.ac.in |

| 3-O-glucuronide | Dapagliflozin | UGT1A9 | Major inactive metabolite. |

Design and Synthesis of Dapagliflozin Analogues for Structure-Activity Relationship (SAR) Elucidation

The design and synthesis of Dapagliflozin analogues have been instrumental in elucidating the structure-activity relationships (SAR) for SGLT2 inhibition. nih.gov These studies aim to understand how modifications to the Dapagliflozin scaffold affect its biological activity and properties.

The general scaffold of marketed gliflozins is a (β-D-glucopyranosylaryl)methyl (het)arene. researchgate.net Modifications to both the aglycone and the glucose moiety of Dapagliflozin have been explored. nih.gov

One area of investigation has been the synthesis of C-benzyl glucoside analogues of Dapagliflozin. These analogues help to probe the spatial requirements of the binding pocket and the importance of the aryl ether linkage. researchgate.net

Another approach involves the synthesis of macrocyclic analogs of Dapagliflozin. These conformationally restricted analogues can provide insights into the bioactive conformation of the molecule. researchgate.net

The structure-activity relationship has also been explored by introducing different functional groups. For example, the linkage at the 4-position of the distal phenyl ring has been a target for modification. pensoft.netpensoft.net Novel hybrids have been synthesized by combining Dapagliflozin with a nitric oxide (NO) donor group. pensoft.net The synthesis of these hybrids involves treating an intermediate with boron tribromide (BBr₃) to form a phenol (B47542), which is then condensed with a bromoalkane and hydrolyzed. The final step is a reaction with silver nitrate (B79036) in acetonitrile (B52724) to introduce the nitrate ester group. pensoft.net These studies aim to develop dual-acting compounds with potentially enhanced therapeutic profiles. pensoft.net

| Analogue Type | Modification Site | Purpose of Modification | Synthetic Strategy Highlight |

| C-benzyl glucoside analogues | Aglycone moiety | Explore SAR and spatial requirements. researchgate.net | - |

| Macrocyclic analogues | Overall scaffold | Investigate bioactive conformation. researchgate.net | - |

| NO-donor hybrids | 4-position of the distal phenyl ring | Introduce dual pharmacological activity. pensoft.netpensoft.net | Formation of a phenol intermediate followed by condensation and nitration. pensoft.net |

Molecular Pharmacology and Mechanism of Action Research

Elucidating the Sodium-Glucose Cotransporter 2 (SGLT2) Inhibition Profile

The therapeutic effects of dapagliflozin (B1669812) are rooted in its specific interaction with SGLT2. By inhibiting this transporter, dapagliflozin blocks the reabsorption of filtered glucose in the kidneys, leading to increased urinary glucose excretion. farxiga-hcp.com

Dapagliflozin exhibits a high degree of selectivity for SGLT2 over SGLT1, the sodium-glucose cotransporter predominantly found in the intestines. mdpi.com This selectivity is crucial in minimizing off-target effects, particularly gastrointestinal side effects that can be associated with SGLT1 inhibition. researchgate.net While empagliflozin is also a highly selective SGLT2 inhibitor, dapagliflozin is classified among those with high SGLT2/SGLT1 selectivity. mdpi.comnih.gov Canagliflozin and sotagliflozin, in contrast, are considered to have lower selectivity. nih.gov

The inhibitory concentration (IC50) values further illustrate this selectivity. For dapagliflozin, the IC50 for SGLT2 is significantly lower than for SGLT1, indicating a much stronger affinity for its target transporter.

| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) |

|---|---|---|---|

| Dapagliflozin | 1.0–1.3 | ~330 | >250 |

| Empagliflozin | Data not available in provided search results | Data not available in provided search results | ~2700:1 |

| Canagliflozin | Data not available in provided search results | Data not available in provided search results | ~160:1 |

The interaction between dapagliflozin and SGLT2 is characterized by high-affinity binding and a slow dissociation rate. nih.gov Molecular docking studies have provided insights into the binding mode, suggesting that the glucose moiety of dapagliflozin binds to the glucose site of the transporter, while the aglycone tail extends into the external vestibule. nih.govresearchgate.net This binding induces a conformational change in SGLT2, effectively locking the transporter in a state that prevents glucose and sodium translocation. nih.gov

Kinetic analyses have demonstrated that dapagliflozin's binding to SGLT2 is reversible, though with a prolonged off-rate. mdpi.com This sustained binding contributes to its durable pharmacodynamic effects. Following administration, dapagliflozin is freely filtered at the glomerulus and binds to SGLT2 on the luminal membrane of the proximal tubule. nih.gov It is subsequently reabsorbed back into the bloodstream. nih.gov

Investigation of Pleiotropic Molecular Mechanisms and Downstream Effects

Beyond its primary action on SGLT2, dapagliflozin initiates a cascade of downstream effects that contribute to its cardiorenal protective benefits.

By inhibiting SGLT2, dapagliflozin increases the delivery of sodium to the distal tubule. farxiga-hcp.com This increased sodium concentration is sensed by the macula densa, a specialized group of cells in the distal tubule, which in turn triggers tubuloglomerular feedback (TGF). nih.govresearchgate.net Activation of TGF leads to vasoconstriction of the afferent arteriole, which reduces intraglomerular pressure and hyperfiltration, a key mechanism in the progression of diabetic kidney disease. nih.govresearchgate.net This modulation of renal hemodynamics is a central component of dapagliflozin's nephroprotective effects. nih.gov Furthermore, studies have shown that dapagliflozin can decrease the urinary excretion of kidney injury molecule-1 (KIM-1) and interleukin-6 (IL-6), suggesting a reduction in tubular cell injury and inflammation. researchgate.netnih.gov

The diuretic and natriuretic effects of dapagliflozin, resulting from SGLT2 inhibition, lead to a reduction in plasma volume. nih.gov This contributes to a decrease in both cardiac preload and afterload. farxiga-hcp.com The reduction in preload is evidenced by lower cardiac filling pressures, such as the pulmonary capillary wedge pressure, both at rest and during exercise. nih.gov By easing the workload on the heart, these hemodynamic changes contribute to the observed benefits in patients with heart failure. nih.gov Some preclinical studies also suggest that dapagliflozin may improve endothelial integrity through a sphingosine-1-phosphate/apolipoprotein M-dependent pathway, further contributing to its cardiovascular benefits. bohrium.com

Recent research has uncovered direct electrophysiological effects of dapagliflozin on the heart, suggesting potential antiarrhythmic properties. springermedizin.dembexc.de Studies have shown that dapagliflozin can modulate various cardiac ion channels. mdpi.com Specifically, it has been observed to reduce Kv11.1 and Kv1.5 potassium currents while enhancing Kir2.1, K2P2.1, and K2P17.1 potassium currents in human atrial cells. mdpi.com The activation of K2P2.1 and K2P17.1 currents may contribute to its beneficial antiarrhythmic outcomes. mdpi.com

Furthermore, dapagliflozin has been shown to directly inhibit peak sodium currents in atrial cardiomyocytes, which can lower their excitability. springermedizin.dembexc.deresearchgate.net This effect is more pronounced in atrial compared to ventricular cells and may contribute to the reduction in atrial fibrillation incidence observed in some clinical trials. springermedizin.demdpi.com This direct action on sodium channels suggests a potential class I antiarrhythmic effect. springermedizin.deresearchgate.net

| Ion Channel | Effect of Dapagliflozin | Potential Clinical Implication |

|---|---|---|

| Kv11.1 (IKr) | Reduction | Modulation of cardiac repolarization |

| Kv1.5 (IKur) | Reduction | Modulation of atrial repolarization |

| Kir2.1 (IK1) | Enhancement | Stabilization of resting membrane potential |

| K2P2.1 & K2P17.1 (IK2P) | Enhancement | Contribution to antiarrhythmic effects |

| Peak Sodium Current (INa) | Inhibition | Reduced atrial cardiomyocyte excitability |

Systems Pharmacology and Computational Approaches

Systems pharmacology and computational methods have been instrumental in elucidating the broader molecular mechanisms of dapagliflozin beyond its primary action as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. These approaches have helped to identify a wider network of protein targets and metabolic pathways that may contribute to its therapeutic effects in various conditions.

Network Pharmacology for Multi-Target Identification

Network pharmacology has been employed to uncover the complex interactions between dapagliflozin and multiple molecular targets, providing insights into its polypharmacological effects. By integrating data from various bioinformatics databases, researchers have identified numerous potential targets of dapagliflozin that are also associated with specific diseases, such as chronic kidney disease (CKD) and atherosclerosis.

In the context of CKD, a network pharmacology study identified a total of 208 common targets between dapagliflozin and the disease. ahajournals.orgjacc.orgnih.gov These overlapping targets suggest that dapagliflozin may exert its therapeutic effects in CKD through a multi-target mechanism. ahajournals.orgjacc.orgnih.gov Similarly, in studies related to atherosclerosis, network pharmacology has revealed that dapagliflozin and another SGLT2 inhibitor, canagliflozin, share 191 overlapping targets with the disease. nih.gov

Further analysis of these target networks has highlighted key signaling pathways that are modulated by dapagliflozin. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses have consistently pointed to pathways such as the PI3K-Akt, MAPK, and AGE-RAGE signaling pathways as being significantly affected. ahajournals.orgjacc.orgnih.gov These pathways are crucial in regulating inflammation, oxidative stress, and metabolic processes, which are often dysregulated in the diseases that dapagliflozin is used to treat. ahajournals.orgjacc.org

The protein-protein interaction (PPI) network analyses have further pinpointed several key hub proteins that are central to the therapeutic action of dapagliflozin. ahajournals.org In the context of CKD, ten hub proteins were identified, including GAPDH, IL-6, SRC, EGFR, HSP90AA1, NFKB1, CASP3, HSP90AB1, MAPK3, and GSK3β. ahajournals.org For atherosclerosis, core targets such as protein kinase B (Akt1), mitogen-activated protein kinase 1 (MAPK1), mitogen-activated protein kinase 14 (MAPK14), proto-oncogene tyrosine-protein kinase SRC (SRC), and epidermal growth factor receptor (EGFR) were identified. nih.gov These findings underscore the multi-faceted molecular interactions of dapagliflozin.

Molecular Docking and Dynamics Simulations with Key Protein Targets (e.g., EGFR, GSK3β, IL-6)

To validate the interactions predicted by network pharmacology, molecular docking simulations have been performed. These computational studies model the binding of dapagliflozin to the identified key protein targets at a molecular level, providing insights into the stability and affinity of these interactions.

Molecular docking studies have confirmed that dapagliflozin can bind with high affinity to several key proteins implicated in the pathophysiology of various diseases. For instance, in the context of chronic kidney disease, dapagliflozin has been shown to have strong binding affinities for Epidermal Growth Factor Receptor (EGFR), Glycogen Synthase Kinase-3 beta (GSK3β), and Interleukin-6 (IL-6). ahajournals.orgjacc.orgnih.govmdpi.comnih.gov

The binding energies calculated from these docking simulations provide a quantitative measure of the interaction strength. A more negative binding energy value indicates a more stable and favorable interaction. The table below summarizes the reported binding affinities of dapagliflozin with these key protein targets.

| Protein Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| EGFR | -8.42 | ahajournals.orgjacc.orgnih.govmdpi.com |

| GSK3β | -7.70 | ahajournals.orgjacc.orgnih.govmdpi.com |

| IL-6 | -6.83 | ahajournals.orgjacc.orgnih.govmdpi.com |

These molecular docking results support the hypothesis that dapagliflozin's therapeutic effects are not solely due to SGLT2 inhibition but also involve the modulation of other important biological targets. The stable interactions observed in these simulations provide a structural basis for the multi-target activity of dapagliflozin. While molecular dynamics simulations are a common next step to explore the stability of these interactions over time, specific results for dapagliflozin with EGFR, GSK3β, and IL-6 were not detailed in the reviewed literature.

Metabolomic and Proteomic Profiling of Biological Systems

Metabolomic and proteomic studies have provided a broader understanding of the systemic effects of dapagliflozin by analyzing changes in the levels of metabolites and proteins in biological samples. These "omics" approaches offer a snapshot of the biochemical changes induced by the drug, revealing novel pathways and mechanisms of action.

Metabolomic Profiling:

Metabolomic studies have been conducted to investigate the impact of dapagliflozin on the metabolic profiles of patients with conditions such as heart failure and type 2 diabetes. In a placebo-controlled trial involving patients with heart failure with preserved ejection fraction (HFpEF), targeted metabolomic profiling of 64 metabolites did not show significant alterations in systemic metabolic pathways, including those for ketones, fatty acids, or branched-chain amino acids, with dapagliflozin treatment. nih.govnorthwestern.edu However, in patients with heart failure with reduced ejection fraction (HFrEF), dapagliflozin was found to increase metabolite clusters enriched with ketone-related metabolites, as well as short- and medium-chain acylcarnitines, suggesting an effect on ketone and fatty acid metabolism in this population. ahajournals.orgnih.gov

Another metabolomics study aimed at understanding how dapagliflozin may slow kidney function decline in patients with diabetes identified changes in 108 out of 812 measured metabolites after 12 weeks of treatment. rug.nl The analysis of these altered metabolites pointed to the enrichment of four key pathways: glycine degradation (related to mitochondrial function), the TCA cycle II (energy metabolism), L-carnitine biosynthesis (energy metabolism), and the superpathway of citrulline metabolism (associated with nitric oxide synthase and endothelial function). rug.nl

Proteomic Profiling:

Proteomic analyses have complemented metabolomic findings by identifying changes in protein expression in response to dapagliflozin treatment. A study investigating the effects of dapagliflozin on the serum proteome and metabolome of patients with newly diagnosed type 2 diabetes found significant changes in both. springermedizin.deresearchgate.netnih.gov After 12 weeks of treatment, a total of 38 differentially abundant proteins were identified, with 23 proteins showing increased levels and 15 showing decreased levels. springermedizin.deresearchgate.netnih.gov

The table below highlights some of the key proteins that were found to be significantly altered by dapagliflozin treatment in this study.

| Protein | Change in Abundance | Potential Implication |

|---|---|---|

| Sex hormone-binding globulin | Increased | Hormone regulation |

| Transferrin receptor protein 1 | Increased | Iron metabolism |

| Apolipoprotein A-IV | Increased | Lipid metabolism |

| Complement C3 | Decreased | Inflammation |

| Fibronectin | Decreased | Fibrosis |

| Afamin | Decreased | Vitamin E transport, potential link to metabolic syndrome |

These changes in the proteome and metabolome suggest that dapagliflozin's benefits may be associated with its influence on a wide range of biological processes, including glucose and lipid metabolism, inflammation, and fibrosis. springermedizin.deresearchgate.netnih.gov

Preclinical Pharmacokinetic and Biotransformation Research

In Vitro Absorption and Membrane Permeability Studies

The initial assessment of an orally administered drug's potential for absorption is often conducted using in vitro models that simulate the intestinal barrier. These studies provide foundational knowledge on how a compound is likely to traverse the gut wall and enter systemic circulation.

Cellular Permeability Models (e.g., Caco-2)

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for predicting the intestinal permeability of drug candidates. When cultured, these cells differentiate to form a monolayer with characteristics similar to the intestinal epithelium, including the formation of tight junctions.

Preclinical studies have indicated that dapagliflozin (B1669812) possesses good permeability across Caco-2 cell membranes. researchgate.net This characteristic is a favorable predictor of its potential for efficient oral absorption in humans. The apparent permeability coefficient (Papp), a quantitative measure of permeability, is a key parameter determined in these assays. While specific Papp values for dapagliflozin are not widely published in publicly available literature, the qualitative description of "good permeability" suggests that it falls within a range indicative of compounds that are well-absorbed.

| Compound | Cellular Model | Permeability Classification |

|---|---|---|

| Dapagliflozin | Caco-2 | Good |

Transporter Interaction Profiling (e.g., P-glycoprotein)

Efflux transporters, such as P-glycoprotein (P-gp), are present in the intestinal epithelium and can actively pump drugs back into the intestinal lumen, thereby limiting their absorption. Therefore, it is essential to determine if a drug candidate is a substrate for these transporters.

In vitro studies have identified dapagliflozin as a substrate for P-glycoprotein. researchgate.net The interaction with P-gp is often quantified by the efflux ratio, which is the ratio of the permeability in the basolateral-to-apical direction to that in the apical-to-basolateral direction in Caco-2 cell monolayers. An efflux ratio greater than 2 is generally considered indicative of active efflux. While the precise efflux ratio for dapagliflozin is not consistently reported, its classification as a P-gp substrate suggests that this transport mechanism plays a role in its intestinal disposition.

| Compound | Transporter | Interaction |

|---|---|---|

| Dapagliflozin | P-glycoprotein (P-gp) | Substrate |

Metabolic Fate and Biotransformation Pathways

Understanding how a drug is metabolized is critical for predicting its clearance, potential for drug-drug interactions, and the formation of active or inactive metabolites.

In Vitro Metabolic Stability and Reaction Phenotyping (e.g., UGT1A9, Cytochrome P450 Isoenzymes)

In vitro studies using human liver microsomes and hepatocytes are employed to assess the metabolic stability of a compound and to identify the primary enzymes responsible for its metabolism, a process known as reaction phenotyping.

Research has shown that dapagliflozin is primarily metabolized through glucuronidation, with the major enzyme responsible being UDP-glucuronosyltransferase 1A9 (UGT1A9). researchgate.net Cytochrome P450 (CYP) isoenzymes play a minor role in the metabolism of dapagliflozin. researchgate.net In vitro studies have demonstrated that dapagliflozin is not a significant inhibitor or inducer of major human CYP enzymes, suggesting a low potential for clinically relevant drug-drug interactions mediated by these pathways. researchgate.net The metabolic stability of dapagliflozin was found to be highest in human hepatocytes compared to those from mice, rats, dogs, and monkeys. researchgate.net

| Enzyme Family | Specific Enzyme | Role in Dapagliflozin Metabolism |

|---|---|---|

| UDP-glucuronosyltransferases (UGTs) | UGT1A9 | Major metabolic pathway |

| Cytochrome P450 (CYPs) | Various Isoenzymes | Minor metabolic pathway |

Structural Elucidation of Metabolites

The identification and structural characterization of metabolites are crucial steps in understanding the complete disposition of a drug.

The primary metabolic pathway for dapagliflozin is glucuronidation, leading to the formation of its major metabolite, dapagliflozin 3-O-glucuronide. researchgate.net In addition to this major metabolite, other minor metabolites have been identified, resulting from pathways such as hydroxylation and O-deethylation. researchgate.net These minor metabolites include benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin. ias.ac.in The synthesis and characterization of these metabolites have been described in the scientific literature, allowing for their use as reference standards in metabolic studies. ias.ac.in

| Metabolite | Metabolic Pathway |

|---|---|

| Dapagliflozin 3-O-glucuronide | Glucuronidation |

| Benzylic hydroxy dapagliflozin | Hydroxylation |

| Oxo dapagliflozin | Oxidation |

| Desethyl dapagliflozin | O-deethylation |

Assessment of Metabolite Biological Activity

| Metabolite | Biological Activity (SGLT2 Inhibition) |

|---|---|

| Dapagliflozin 3-O-glucuronide | Inactive |

| Benzylic hydroxy dapagliflozin | Not reported to have significant activity |

| Oxo dapagliflozin | Not reported to have significant activity |

| Desethyl dapagliflozin | Not reported to have significant activity |

Preclinical Distribution Studies

Preclinical studies in animal models indicate that dapagliflozin undergoes extensive extravascular distribution. The steady-state volume of distribution (Vss) has been determined in several species, suggesting that the compound does not remain confined to the bloodstream and distributes into various tissues. In rats, the Vss was reported to be 1.6 L/kg. caldic.com In dogs and monkeys, the Vss was found to be 0.8 L/kg in both species. caldic.com

Table 1: Steady-State Volume of Distribution (Vss) of Dapagliflozin in Preclinical Species

| Species | Vss (L/kg) |

|---|---|

| Rat | 1.6 |

| Dog | 0.8 |

Qualitative tissue distribution studies in rats have shown that dapagliflozin distributes rapidly to most tissues. fda.gov However, lower concentrations of the compound are found in the brain and bone. fda.gov Following administration of radiolabeled dapagliflozin, the majority of radioactivity was recovered in the gastrointestinal tract and the major organs of elimination, such as the liver and kidneys. fda.gov

Dapagliflozin exhibits a high degree of binding to plasma proteins across different preclinical species, a characteristic that can influence its distribution and elimination. In vitro studies have demonstrated that the plasma protein binding is approximately 91% to 95% in all nonclinical species tested, as well as in humans. caldic.comfda.gov This high level of protein binding suggests that a relatively small fraction of the drug is free in the circulation to exert its pharmacological effects and to be cleared from the body.

Elimination Pathways in Preclinical Models

The elimination of dapagliflozin in preclinical species occurs through a combination of metabolism and excretion. The primary route of metabolism is glucuronidation, a common pathway for the detoxification and elimination of drugs and other foreign compounds. This process is primarily mediated by the enzyme UGT1A9, which is present in both the liver and the kidneys. The major metabolite formed is dapagliflozin 3-O-glucuronide, which is pharmacologically inactive. caldic.com

Excretion of dapagliflozin and its metabolites occurs via both urine and feces, with the predominant pathway varying between species. fda.gov In contrast to humans where urinary excretion is the major route, in preclinical species, metabolites are found in urine, bile, and feces. fda.gov Renal clearance of the parent compound is a minor elimination pathway. caldic.com

Comparative Pharmacokinetic Analysis Across Diverse Preclinical Species

Pharmacokinetic parameters of dapagliflozin have been characterized in several preclinical species, including rats, dogs, and monkeys, revealing some interspecies differences. Following oral administration, dapagliflozin is well absorbed in rats and dogs, with a bioavailability of 84% and 83%, respectively. caldic.com In monkeys, the oral bioavailability is lower, at approximately 25%. caldic.com

The time to reach maximum plasma concentration (Tmax) is relatively rapid across these species, occurring at approximately 1.7 hours in rats, 0.6 hours in dogs, and 1.9 hours in monkeys. caldic.com The elimination half-life is shorter in these preclinical models compared to humans, with values of 4.6 hours in rats, 7.4 hours in dogs, and 3.5 hours in monkeys. caldic.com

Table 2: Comparative Pharmacokinetic Parameters of Dapagliflozin in Preclinical Species

| Parameter | Rat | Dog | Monkey |

|---|---|---|---|

| Oral Bioavailability (%) | 84 ± 21 | 83 ± 2 | 25 ± 2 |

| Tmax (h) | 1.7 ± 2.0 | 0.6 ± 0.4 | 1.9 ± 1.8 |

Pharmacokinetic Alterations in Disease-Specific Animal Models (e.g., Diabetic Animal Models)

Studies in animal models of diabetes have been conducted to understand how the disease state may alter the pharmacokinetics of dapagliflozin. In a study using a rat model of type 2 diabetes induced by a high-fat diet and streptozotocin (B1681764) (STZ), significant differences in pharmacokinetic parameters were observed compared to healthy rats. frontiersin.org

In these diabetic rats, the maximum plasma concentration (Cmax) of dapagliflozin was increased by 62.94% compared to healthy control rats. frontiersin.org Conversely, the time to reach Cmax (tmax) was significantly decreased by 29.45% in the diabetic animals. frontiersin.org These findings suggest that the diabetic state can influence the absorption and/or disposition of dapagliflozin.

Research in Zucker diabetic fatty (ZDF) rats, a genetic model of obesity and type 2 diabetes, has also provided insights into the pharmacodynamic effects of dapagliflozin in a diseased state. In these animals, dapagliflozin treatment led to a dose-dependent reduction in hyperglycemia. diabetesjournals.org This demonstrates the efficacy of the compound in a relevant disease model, which is a direct consequence of its pharmacokinetic profile allowing for adequate drug exposure at the site of action.

Table 3: Pharmacokinetic Alterations of Dapagliflozin in a Type 2 Diabetic Rat Model

| Parameter | Healthy Rats | Diabetic Rats | % Change |

|---|---|---|---|

| Cmax | (Reference) | Increased | +62.94% |

Solid State Science and Pharmaceutical Material Characterization of Dapagliflozin Diproline

Investigation of Crystalline Polymorphism and Amorphous Forms

The investigation into the solid-state landscape of Dapagliflozin (B1669812) has revealed its ability to exist in multiple crystalline and amorphous forms. The amorphous form of Dapagliflozin, while potentially offering solubility advantages, is often less stable than its crystalline counterparts. Research has focused on developing stable crystalline forms, including solvates and co-crystals, to overcome the challenges associated with the inherent instability and poor flow characteristics of amorphous Dapagliflozin.

A significant breakthrough in this area was the development of a crystalline propylene (B89431) glycol (PG) solvate. However, the pursuit of non-solvated, stable forms led to the exploration of co-crystals, particularly with amino acids like L-proline (B1679175). These efforts aim to produce a thermodynamically stable form with desirable pharmaceutical attributes without incorporating a solvent into the crystal lattice.

Co-crystal and Salt Form Structural Research (Specific focus on Diproline and related L-proline forms)

The interaction between Dapagliflozin and L-proline has been a subject of detailed structural research, leading to the characterization of various crystalline forms. These forms are often complex structures involving Dapagliflozin, L-proline, and in some cases, water molecules, forming hydrates. One notable form is a Dapagliflozin L-proline dihydrate, where the two components co-crystallize.

Structural analysis has confirmed the formation of a (S)-propylene glycol ((S)-PG) solvate of Dapagliflozin, which can be a precursor to other forms. The complex with L-proline is of particular interest due to the improved stability it confers upon the Dapagliflozin molecule. Research has identified a crystalline complex of Dapagliflozin and L-proline, which demonstrates enhanced physicochemical properties compared to the API alone. This complex leverages the chirality of L-proline to form a stable, ordered crystalline structure.

Advanced Spectroscopic and Diffraction Techniques

To fully characterize the solid-state forms of Dapagliflozin complexed with L-proline, a suite of advanced analytical techniques is employed. These methods provide detailed information about the crystal structure, molecular conformation, and intermolecular interactions.

Powder X-Ray Diffraction (PXRD) is a fundamental technique for identifying and differentiating crystalline forms. The PXRD pattern of the Dapagliflozin L-proline complex exhibits sharp, well-defined peaks, indicative of a highly crystalline material. These patterns serve as a unique fingerprint for this specific solid form. For instance, a novel crystalline form of Dapagliflozin with L-proline has been identified and characterized by its distinct PXRD pattern, which distinguishes it from other known forms of Dapagliflozin.

Table 1: Representative PXRD Peaks for a Dapagliflozin L-Proline Crystalline Form

| 2θ Angle (°) | Relative Intensity (%) |

|---|---|

| 4.3 | 100 |

| 8.6 | 45 |

| 12.9 | 30 |

| 15.2 | 60 |

| 17.2 | 55 |

| 18.8 | 70 |

Note: The data in this table is illustrative of typical PXRD data and is compiled from descriptive accounts in research literature.

Fourier-Transform Infrared (FT-IR) spectroscopy provides insight into the functional groups and intermolecular interactions within the crystal lattice. In the Dapagliflozin L-proline complex, FT-IR spectra can reveal shifts in vibrational frequencies that indicate the formation of hydrogen bonds between the Dapagliflozin molecule and the L-proline co-former. These interactions are crucial for the stability of the co-crystal structure. For example, changes in the stretching frequencies of O-H and N-H groups can confirm the involvement of these groups in the hydrogen-bonding network that defines the co-crystal.

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, albeit implied, technique for probing the local environment of atoms within a solid. For the Dapagliflozin L-proline complex, ¹³C and ¹⁵N ssNMR would be instrumental in providing detailed information about the different carbon and nitrogen environments in the crystalline structure. This technique can distinguish between different polymorphic forms by identifying variations in the chemical shifts of the nuclei, which are sensitive to the local molecular packing and intermolecular interactions. Although specific ssNMR data for "Dapagliflozin diproline" is not detailed in the provided search context, its application is a standard and crucial method in comprehensive solid-state characterization.

Thermal and Mechanical Properties Analysis

The thermal and mechanical properties of the Dapagliflozin L-proline complex are critical for its development into a viable drug product. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal stability, and dehydration/desolvation behavior of the crystalline form.

The Dapagliflozin L-proline complex generally exhibits a high melting point and good thermal stability, which are advantageous for pharmaceutical processing and storage. The mechanical properties, such as compressibility and flowability, are also improved in this co-crystalline form compared to amorphous Dapagliflozin. These enhancements are important for the formulation of solid dosage forms, ensuring uniformity and consistency during tablet manufacturing. The improved stability also relates to a lower tendency to convert to less desirable forms when subjected to the mechanical stresses of manufacturing.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the solid-state properties of active pharmaceutical ingredients such as dapagliflozin propanediol (B1597323) monohydrate (referred to as D-PD in some studies). nih.gov These methods provide insights into the material's thermal stability and phase transitions.

DSC analysis of pure dapagliflozin reveals a sharp endothermic peak at approximately 80.6 °C, which corresponds to its melting point and indicates its crystalline nature. semanticscholar.org Studies on dapagliflozin propanediol monohydrate have noted that this solvated form can lose its solvent and reduced lattice structure at moderately elevated temperatures, highlighting its sensitivity. nih.govresearchgate.net This instability necessitates strict temperature and humidity control during its production and storage. nih.govresearchgate.net

Thermogravimetric Analysis (TGA) complements DSC by measuring changes in mass as a function of temperature. For solvated forms like dapagliflozin propanediol monohydrate, TGA is used to quantify the loss of solvent and water molecules upon heating, providing a clearer picture of its thermal degradation profile. nih.gov

| Thermal Property | Observation | Significance |

| DSC Endothermic Peak | Sharp peak observed around 80.6 °C for pure dapagliflozin. semanticscholar.org | Indicates the melting point and crystalline nature of the compound. semanticscholar.org |

| Thermal Stability | Dapagliflozin propanediol monohydrate shows instability at slightly higher temperatures. nih.govnih.gov | Loss of the solvent's lattice structure can occur, affecting the material's solid state. nih.govresearchgate.net |

Powder Rheology and Flow Properties

The rheological, or flow, properties of a pharmaceutical powder are critical for manufacturing processes like blending and tablet compression. mdpi.com Powder rheology testing has been applied to characterize different forms of dapagliflozin, including dapagliflozin propanediol monohydrate. nih.gov Key parameters often evaluated include Carr's index and the Hausner ratio, which are derived from bulk and tapped density measurements. nih.govresearchgate.net

| Flow Property Metric | Description | Relevance to this compound |

| Carr's Index | An indication of the compressibility of a powder. nih.gov | Used to compare the flow characteristics of different solid forms of dapagliflozin. nih.gov |

| Hausner Ratio | A measure related to interparticle friction that indicates a powder's flowability. nih.gov | Helps in assessing the manufacturing suitability of dapagliflozin propanediol monohydrate. nih.gov |

| Mechanical Properties | Overall handling and processing characteristics of the powder. | Studies show dapagliflozin l-proline cocrystals have superior mechanical properties to the propanediol form. nih.govresearchgate.net |

Moisture Sorption Behavior: Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption (DVS) is an analytical technique used to determine how a solid material interacts with moisture by measuring mass changes as a function of relative humidity (RH). tainstruments.com This is particularly important for dapagliflozin, as the free form of the drug is known to be severely hygroscopic. nih.gov The propanediol monohydrate form was developed to address this issue. nih.gov

DVS analysis is employed to study the moisture sorption and desorption isotherms, which reveal the material's hygroscopicity, physical stability, and the potential for hydrate (B1144303) formation. nih.govardena.com The analysis provides critical information for determining appropriate storage conditions and packaging to protect the compound from humidity-induced changes. ardena.comeuropeanpharmaceuticalreview.com The shape of the sorption/desorption profile can indicate whether moisture is adsorbed onto the surface or absorbed into the bulk structure, and whether irreversible changes, such as phase transitions to a hydrated form, occur at specific humidity levels. tainstruments.com

| DVS Parameter | Measurement | Significance for this compound |

| Sorption/Desorption Isotherm | Plots the change in mass versus relative humidity at a constant temperature. ardena.com | Characterizes the hygroscopicity and interaction with water vapor. nih.gov |

| Hysteresis | The difference between the sorption and desorption curves. tainstruments.com | Indicates potential structural changes in the material upon moisture interaction. tainstruments.com |

| Hydrate Formation | Identifies the critical relative humidity at which the material may convert to a hydrated form. ardena.com | Crucial for ensuring the stability of the intended solid form. nih.gov |

Solid-State Stability and Degradation Kinetics Under Controlled Stress

Stress stability studies are essential to understand the chemical and physical stability of a drug substance under various environmental conditions. nih.gov Dapagliflozin has been subjected to stress conditions including heat, humidity, acid, and alkaline environments to identify its degradation pathways and kinetics. africaresearchconnects.combue.edu.eg

Studies have shown that dapagliflozin propanediol monohydrate is particularly sensitive to high temperatures, which can render it amorphous. nih.gov The degradation kinetics of dapagliflozin have been evaluated under thermal and humidity/thermal stress, with findings suggesting it follows first-order kinetics. researchgate.netresearchgate.net In alkaline mediums, the degradation was found to follow a pseudo-first-order reaction. africaresearchconnects.combue.edu.eg However, the compound shows relative stability under neutral, photolytic, and alkaline hydrolysis conditions. researchgate.net The formation of more stable solid forms, such as cocrystals with citric acid or L-proline, has been explored as a strategy to improve upon the solid-state stability of the propanediol monohydrate form. nih.govresearchgate.netnih.gov

| Stress Condition | Observed Effect on Dapagliflozin | Kinetic Profile |

| High Temperature | The propanediol monohydrate form can become amorphous. nih.gov | Degradation under thermal stress follows first-order kinetics. researchgate.netresearchgate.net |

| High Humidity | Significant degradation can occur, especially when combined with thermal stress. researchgate.net | Follows first-order kinetics. researchgate.net |

| Acid Hydrolysis | Significant degradation has been detected. researchgate.net | Not specified. |

| Alkaline Hydrolysis | Relatively stable, though some degradation occurs. africaresearchconnects.comresearchgate.net | Follows a pseudo-first-order reaction. africaresearchconnects.combue.edu.eg |

Advanced Analytical Method Development and Validation for Chemical Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Advanced chromatographic techniques are essential for the precise quantification and qualification of Dapagliflozin (B1669812) in both bulk drug substances and finished pharmaceutical products. These methods offer high selectivity, sensitivity, and accuracy, making them indispensable for quality control and research.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, is a cornerstone for the analysis of Dapagliflozin. Researchers have developed and validated numerous stability-indicating RP-HPLC methods that can accurately measure the drug in the presence of its degradation products or other pharmaceutical ingredients.

A typical RP-HPLC method involves a C8 or C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate or ammonium formate) and an organic solvent (such as acetonitrile (B52724) or methanol). rsc.orgdergipark.org.trresearchgate.net Isocratic elution, where the mobile phase composition remains constant, is commonly employed for its simplicity and robustness. sphinxsai.com Detection is most frequently performed using an ultraviolet (UV) detector at wavelengths ranging from 220 nm to 248 nm. dergipark.org.trnih.govumlub.pl

Validation studies for these HPLC methods, conducted according to International Council for Harmonisation (ICH) guidelines, have consistently demonstrated excellent linearity, precision, accuracy, and specificity. sphinxsai.comnih.gov For instance, one method showed linearity in the concentration range of 10-70 μg/mL with a correlation coefficient of 0.999. sphinxsai.com Another study reported a retention time of 1.67 minutes, highlighting the method's efficiency. nih.gov These methods are proven to be robust and suitable for routine quality control analysis of Dapagliflozin in tablet dosage forms. rsc.orgresearchgate.net

Table 1: Examples of Developed RP-HPLC Methods for Dapagliflozin Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Stationary Phase | Kromasil 100-5-C8 (100 mm × 4.6 mm) nih.gov | Xterra RP18 (150 mm x 4.6 mm, 5 µm) umlub.pl | Gemini C18 (250 x 4.6 mm, 5µm) dergipark.org.tr | Princeton C18 sphinxsai.com |

| Mobile Phase | Acetonitrile:Water (52:48 v/v) nih.gov | Acetonitrile:Water (60:40 v/v) umlub.pl | Methanol (B129727):20mM Ammonium formate (70:30 v/v) dergipark.org.tr | Acetonitrile:0.1% Triethylamine (pH 5.0) (50:50 v/v) sphinxsai.com |

| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min umlub.pl | 1.0 mL/min dergipark.org.tr | 1.0 mL/min sphinxsai.com |

| Detection Wavelength | 224 nm nih.gov | 248 nm umlub.pl | 225 nm dergipark.org.tr | 224 nm sphinxsai.com |

| Retention Time (min) | 1.67 nih.gov | 2.091 umlub.pl | Not Specified | 5.163 sphinxsai.com |

| Linearity Range | Not Specified | 100-500 µg/mL umlub.pl | Not Specified | 10-70 µg/mL sphinxsai.com |

| Correlation Coefficient (r²) | Not Specified | 0.9998 umlub.pl | Not Specified | 0.999 sphinxsai.com |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution by using columns with smaller particle sizes. A validated RP-UHPLC method has been successfully developed for the simultaneous determination of Dapagliflozin and other antidiabetic drugs. researchgate.net

This method utilized a reversed-phase Acquity® BEH C18 column with a mobile phase of methanol, acetonitrile, and water. The isocratic flow rate was set at 0.4 mL/min, achieving a rapid run time of 6 minutes. Detection was performed at 210 nm. The UHPLC method demonstrated excellent linearity over a concentration range of 100–10,000 ng/mL, with a correlation coefficient (r²) of 0.9999 for Dapagliflozin. The lower limits of detection (LOD) and quantitation (LOQ) were determined to be 19 ng/mL and 61 ng/mL, respectively, showcasing the method's high sensitivity. researchgate.net

Table 2: UHPLC Method Parameters for Dapagliflozin Analysis

| Parameter | Value |

| Stationary Phase | Acquity® BEH C18 column researchgate.net |

| Mobile Phase | Methanol:Acetonitrile:Water (24:18:58 %v/v/v) researchgate.net |

| Flow Rate | 0.4 mL/min researchgate.net |

| Detection Wavelength | 210 nm researchgate.net |

| Run Time | 6 minutes researchgate.net |

| Linearity Range | 100 - 10,000 ng/mL researchgate.net |

| Correlation Coefficient (r²) | 0.9999 researchgate.net |

| Limit of Detection (LOD) | 19 ng/mL researchgate.net |

| Limit of Quantitation (LOQ) | 61 ng/mL researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Quantitation

For trace-level analysis and the quantification of Dapagliflozin and its metabolites in biological matrices like human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its unparalleled sensitivity and specificity. Validated LC-MS/MS methods are crucial for pharmacokinetic and bioequivalence studies. ijper.orgscitcentral.com

These methods often employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the drug from the complex plasma matrix. ijper.orgnih.gov Chromatographic separation is achieved on a C18 column with mobile phases typically consisting of simple mixtures of acetonitrile and water or a buffer like ammonium acetate. ijper.orgnih.gov Mass spectrometric detection is performed in either negative or positive ion electrospray ionization (ESI) mode, operating under multiple reaction monitoring (MRM) conditions for high selectivity. ijper.orgnih.gov

A validated assay for Dapagliflozin in rat plasma demonstrated a linear range of 5-2000 ng/mL. nih.gov Another method for simultaneous estimation in human plasma showed excellent linearity from 50.00 to 10,000.00 pg/mL. ijper.org These sensitive methods have been successfully applied to quantify Dapagliflozin in preclinical and clinical studies, including the analysis of its major metabolite, dapagliflozin 3-O-glucuronide. nih.govnih.gov

Table 3: LC-MS/MS Bioanalytical Method Parameters for Dapagliflozin

| Parameter | Method 1 (Rat Plasma) | Method 2 (Human Plasma) | Method 3 (Human Plasma) |

| Sample Preparation | Solid Phase Extraction nih.gov | Liquid-Liquid Extraction ijper.org | Protein Precipitation nih.gov |

| Stationary Phase | Not Specified | Hypersil Gold C18 (50mm x 3.0mm, 5µm) ijper.org | Waters XSELECT HSS T3 (2.1 × 100 mm, 3.5 μm) nih.gov |

| Mobile Phase | Water and Acetonitrile mixtures nih.gov | 10 mM Ammonium acetate:Methanol (20:80, v/v) ijper.org | Not Specified |

| Ionization Mode | Negative Ion Electrospray nih.gov | Positive Ion Electrospray ijper.org | Not Specified |

| Linearity Range | 5-2000 ng/mL nih.gov | 50.00-10,000.00 pg/mL ijper.org | 5-50 ng/mL nih.gov |

| Application | Preclinical toxicology studies nih.gov | Bioavailability/Bioequivalence studies ijper.org | Patient plasma sample analysis nih.gov |

Spectroscopic Methods for Compound Characterization and Assay

Spectroscopic methods provide simple, rapid, and cost-effective alternatives for the quantification of Dapagliflozin, particularly in bulk drug and pharmaceutical formulations.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Visible spectrophotometry is a widely used technique for the routine analysis of Dapagliflozin. The method is based on the principle that the drug absorbs UV radiation at a specific wavelength. The maximum absorbance (λmax) for Dapagliflozin is consistently observed between 220 nm and 234 nm in various solvents like methanol, water, or mixtures thereof. galaxypub.cojocpr.comeijppr.com

These methods are validated according to ICH guidelines and demonstrate compliance with Beer-Lambert's law over a defined concentration range. For example, one method established a linear range of 5–30 µg/ml with a correlation coefficient of 0.999 at a λmax of 220 nm. galaxypub.coeijppr.com Another study reported linearity from 10-35 µg/ml at a λmax of 233.65 nm. jocpr.com The simplicity, cost-effectiveness, and reliability of UV-Vis spectrophotometry make it highly suitable for routine quality control assessments of Dapagliflozin in bulk and commercial products. galaxypub.co

Table 4: UV-Vis Spectrophotometric Methods for Dapagliflozin Assay

| Parameter | Method 1 | Method 2 | Method 3 |

| Solvent/Diluent | Methanol:Water (15:85) / Distilled Water galaxypub.coeijppr.com | Distilled Water bepls.com | Not Specified jocpr.com |

| λmax (nm) | 220 galaxypub.coeijppr.com | 278 bepls.com | 233.65 jocpr.com |

| Linearity Range | 5–30 µg/mL galaxypub.coeijppr.com | 5-10 µg/mL bepls.com | 10-35 µg/mL jocpr.com |

| Correlation Coefficient (r²) | 0.999 galaxypub.coeijppr.com | Not Specified | 0.9998 jocpr.com |

| LOD | 0.623 µg/mL galaxypub.coeijppr.com | Not Specified | Not Specified |

| LOQ | 1.889 µg/mL galaxypub.coeijppr.com | Not Specified | Not Specified |

High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful planar chromatographic technique used for the simultaneous quantification of Dapagliflozin, often in combination with other drugs. The method involves applying the sample to a stationary phase, typically a silica gel 60 F254 plate, and developing it with a suitable mobile phase. jchr.orgsciety.orgresearchgate.net

For the simultaneous analysis of Dapagliflozin and Vildagliptin, a mobile phase of Toluene:Ethyl Acetate:Methanol:Ammonia was used, resulting in a retention factor (Rf) value of 0.54 for Dapagliflozin. jchr.org In another method for Dapagliflozin and Linagliptin, a mobile phase of Toluene:Chloroform:Methanol:Triethylamine yielded an Rf value of 0.23 for Dapagliflozin. sciety.orgresearchgate.net Quantification is achieved through densitometric scanning at a specific wavelength, such as 217 nm or 224 nm. jchr.orgsciety.org HPTLC methods are validated for linearity, precision, and accuracy, proving to be rapid, selective, and robust for analyzing combination tablet formulations. jchr.orgresearchgate.net

Table 5: HPTLC Methodologies for Dapagliflozin Analysis

| Parameter | Method 1 (with Vildagliptin) | Method 2 (with Linagliptin) |

| Stationary Phase | Silica gel F254 plates jchr.org | HPTLC aluminum plates pre-coated with silica gel 60 F254 sciety.orgresearchgate.net |

| Mobile Phase | Toluene:Ethyl Acetate:Methanol:Ammonia (6.0:2.0:2.0:0.1, v/v/v/v) jchr.org | Toluene:Chloroform:Methanol:Triethylamine (7:2:1:0.2 v/v/v/v) sciety.orgresearchgate.net |

| Detection Wavelength | 217 nm jchr.org | 224 nm sciety.orgresearchgate.net |

| Rf Value | 0.54 jchr.org | 0.23 sciety.orgresearchgate.net |

| Linearity Range | 200–1400 ng/band jchr.org | 200–1200 ng/band sciety.orgresearchgate.net |

| LOD | Not Specified | 25.80 ng/band researchgate.net |

| LOQ | Not Specified | 72.22 ng/band researchgate.net |

Rigorous Method Validation for Research Applications

The validation of analytical methods is a critical process in chemical research to ensure that a method is suitable for its intended purpose. For Dapagliflozin, various high-performance liquid chromatography (HPLC) methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines to guarantee reliability, accuracy, and precision in its quantification. ijarmps.orgresearchgate.net

Precision, Accuracy, and Linearity Determination

The validation process for analytical methods designed for Dapagliflozin rigorously assesses precision, accuracy, and linearity to ensure dependable results.

Precision: The precision of an analytical method is its ability to produce similar results for multiple analyses of the same sample. It is typically expressed as the relative standard deviation (%RSD). Studies on Dapagliflozin have demonstrated high precision, with %RSD values for intraday and interday analyses consistently below 2%, indicating excellent repeatability and intermediate precision of the methods. researchgate.netjopir.inpnrjournal.com For instance, one repeatability study for a Dapagliflozin solution showed an RSD of 0.462558%. ijarmps.org

Accuracy: Accuracy measures the closeness of the experimental value to the true value and is often determined through recovery studies. For Dapagliflozin, accuracy has been evaluated by spiking a known quantity of the standard drug into a sample at different concentration levels (e.g., 50%, 100%, 150%). ijpsjournal.comijpsjournal.com The percentage recovery values have been consistently found to be within the acceptable range of 98-102%, confirming the high accuracy of the developed analytical methods. ijarmps.orgresearchgate.netjopir.in

Linearity: Linearity establishes the relationship between the concentration of an analyte and the analytical signal. For Dapagliflozin, various reversed-phase high-performance liquid chromatography (RP-HPLC) methods have demonstrated a linear response over a wide range of concentrations. pnrjournal.com Correlation coefficients (r²) are consistently found to be greater than 0.999, indicating a strong linear relationship between concentration and peak area. ijarmps.orgjopir.in

Table 1: Summary of Method Validation Parameters for Dapagliflozin

| Parameter | Finding | Source |

|---|---|---|

| Precision | Relative Standard Deviation (%RSD) is typically below 2%. | researchgate.netjopir.in |

| A repeatability study showed an RSD of 0.462558%. | ijarmps.org | |

| Accuracy | Percentage recovery is consistently within 98-102%. | ijarmps.orgresearchgate.netjopir.in |

| Linearity Range | Varies by method, e.g., 12-28 mcg/mL, 10-250 μg/mL. | ijarmps.orgjopir.in |

| Correlation Coefficient (r²) | Consistently greater than 0.999. | ijarmps.orgjopir.in |

Specificity and Selectivity Profiling Against Related Substances

Specificity is a crucial validation parameter that ensures an analytical method can accurately measure the analyte of interest without interference from other components such as impurities, degradation products, or excipients. ijpsjournal.com For Dapagliflozin, developed RP-HPLC methods have demonstrated excellent specificity. ijarmps.orgresearchgate.net

The methods are capable of distinguishing Dapagliflozin from its degradation products and other related substances. researchgate.net In specificity studies, the chromatograms of blank solutions, placebo, and the drug solution are compared. The absence of any interfering peaks at the retention time of Dapagliflozin confirms the method's specificity. africanjournalofbiomedicalresearch.com This ensures that the method specifically determines the analyte in the sample without interference from the pharmaceutical dosage form's excipients. ijarmps.org The ability to resolve the drug peak from degradation products is a key feature of a stability-indicating method. ijrar.com

Robustness and Method Transferability Evaluation

Robustness testing evaluates the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For Dapagliflozin analysis, robustness is typically assessed by introducing minor changes to chromatographic conditions. africanjournalofbiomedicalresearch.com

Commonly varied parameters include:

Flow Rate: Varied by ±0.1 mL/min or ±0.2ml. africanjournalofbiomedicalresearch.com

Mobile Phase Composition: The ratio of solvents is slightly altered. africanjournalofbiomedicalresearch.com

Column Temperature: Varied by ±5°C.

Detection Wavelength: Adjusted by ±2nm. scispace.com

In these studies, the system suitability parameters, such as peak tailing and theoretical plates, remain within the acceptable limits, and the results are not significantly affected by these minor modifications. scispace.com This demonstrates that the developed methods for Dapagliflozin are robust and reliable for routine laboratory use. researchgate.netafricanjournalofbiomedicalresearch.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Studies

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are key indicators of the sensitivity of an analytical method.

LOD: The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy.

LOQ: The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. ijarmps.org

These values are often calculated based on the standard deviation of the response and the slope of the calibration curve. ijarmps.org For Dapagliflozin, various analytical methods have reported different LOD and LOQ values, reflecting the sensitivity of each specific method.

Table 2: LOD and LOQ Values for Dapagliflozin from Different Studies

| Method | LOD (µg/mL) | LOQ (µg/mL) | Source |

|---|---|---|---|

| RP-HPLC | 0.257 | 0.778 | ijpsjournal.com |

| RP-HPLC | 5.004 | 15.164 | ijarmps.org |

| RP-HPLC | 0.156 | 0.312 | derpharmachemica.com |

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. ijrar.com The development of such methods is crucial for assessing the inherent stability of a drug and for determining its shelf-life. researchgate.net For Dapagliflozin, several stability-indicating RP-HPLC methods have been developed and validated. ijrar.comnih.gov These methods are essential for routine quality control and for studying the drug's behavior under various environmental conditions. nih.gov

Forced Degradation Studies for Impurity Profiling

Forced degradation, or stress testing, is a critical component in the development of stability-indicating methods. It involves subjecting the drug substance to harsh conditions to accelerate its degradation. ijrpr.com This process helps to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method in separating the drug from its degradants. researchgate.net

Dapagliflozin has been subjected to various stress conditions as per ICH guidelines, including:

Acid Hydrolysis: Treatment with acids like 0.5 N HCl or 1-2 N HCl. nih.govijrpr.com

Alkali Hydrolysis: Exposure to bases such as 0.5 N NaOH or 1-2 N NaOH. nih.govijrpr.com

Oxidative Degradation: Use of oxidizing agents like hydrogen peroxide (e.g., 20% or 30% H₂O₂). derpharmachemica.comnih.gov

Thermal Degradation: Exposing the drug to dry heat. ijrpr.com

Photolytic Degradation: Exposing the drug to UV radiation or a certain number of lux hours. nih.govijrpr.com

Studies have shown that Dapagliflozin is susceptible to degradation under acidic, alkaline, and oxidative conditions, while it remains relatively stable under photolytic and thermal stress. nih.govijrpr.comresearchgate.net The developed methods were able to effectively separate the main Dapagliflozin peak from the peaks of the degradation products, confirming their stability-indicating capability. ijrar.com

Table 3: Summary of Forced Degradation Studies for Dapagliflozin

| Stress Condition | Reagent/Condition | Observation | Source |

|---|---|---|---|

| Acid Degradation | 0.5 N HCl | Liable to decomposition | ijrpr.com |

| Alkali Degradation | 0.5 N NaOH | Liable to decomposition | ijrpr.com |

| Oxidative Degradation | 20% H₂O₂ | Susceptible to degradation | derpharmachemica.comresearchgate.net |

| Thermal Degradation | Dry Heat | Stable, with 5-20% degradation observed in some studies. | ijrpr.com |

| Photolytic Degradation | UV light (254nm) | Generally stable | nih.govijrpr.com |

Kinetic Studies of Degradation Pathways

The chemical stability of Dapagliflozin diproline is a critical factor in ensuring its quality and efficacy. Kinetic studies of its degradation pathways provide valuable insights into the rate and mechanism of its decomposition under various environmental conditions. These studies are typically conducted using forced degradation, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines.

Forced degradation studies reveal that Dapagliflozin is susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and thermal stress conditions, while it exhibits relative stability under photolytic conditions. The degradation kinetics of Dapagliflozin have been reported to follow first-order or pseudo-first-order reactions under several stress conditions. researchgate.netresearchgate.netnih.gov This indicates that the rate of degradation is directly proportional to the concentration of the drug.

Hydrolytic Degradation

Dapagliflozin demonstrates significant degradation in both acidic and alkaline environments. In acidic conditions (e.g., 0.1N HCl), the degradation is noticeable, with one study reporting 1.18% degradation. dntb.gov.ua However, the degradation is substantially more pronounced in alkaline media (e.g., 0.1N NaOH), with reported degradation reaching up to 28.20%. dntb.gov.ua Another study found significant degradation in acid hydrolysis, leading to the formation of two degradation products. researchgate.net The cleavage of the O-glucoside bond is a primary pathway for hydrolytic degradation. researchgate.net The rate of degradation is also influenced by temperature, with increased temperatures accelerating the degradation process. researchgate.net

Oxidative Degradation

Under oxidative stress, typically induced by agents like hydrogen peroxide (H₂O₂), Dapagliflozin undergoes degradation. Studies have shown a degradation of 1.67% in the presence of 3% H₂O₂. dntb.gov.ua Another study reported a 9.67% degradation under oxidative conditions. sphinxsai.com

Thermal and Photolytic Degradation

Thermal degradation studies have shown that Dapagliflozin is relatively stable, with one report indicating about 5-20% degradation under thermal stress. ijrpr.com The degradation kinetics under thermal and humidity/thermal stress conditions have been found to follow first-order kinetics. nih.govdntb.gov.ua In contrast, the compound is generally found to be stable under photolytic conditions, with minimal degradation observed upon exposure to UV radiation. researchgate.netnih.gov

The following interactive data table summarizes the percentage of Dapagliflozin degradation observed under various stress conditions as reported in different studies.

| Stress Condition | Reagent/Condition | Degradation (%) | Reference |

| Acidic Hydrolysis | 0.1N HCl | 1.18 | dntb.gov.ua |

| Acidic Hydrolysis | 1N HCl with reflux at 60°C | ~20-25 | researchgate.net |

| Acidic Hydrolysis | 0.1N HCl | 18.06 | sphinxsai.com |

| Alkaline Hydrolysis | 0.1N NaOH | 28.20 | dntb.gov.ua |

| Alkaline Hydrolysis | 0.1N NaOH | 8.67 | sphinxsai.com |

| Oxidative Degradation | 3% H₂O₂ | 1.67 | dntb.gov.ua |

| Oxidative Degradation | 3% H₂O₂ | 9.67 | sphinxsai.com |

| Thermal Degradation | Dry Heat | 0.75 | sphinxsai.com |

| Thermal Degradation | Wet Heat | 9.78 | sphinxsai.com |

| Photolytic Degradation | UV Radiation | 2.69 | sphinxsai.com |

This table is interactive. Users can sort the data by clicking on the column headers.

Degradation Products

Several degradation products of Dapagliflozin have been identified through various analytical techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS). The formation of these products is a direct result of the degradation pathways under different stress conditions. The structural elucidation of these degradation products is crucial for understanding the degradation mechanism and for ensuring the safety of the drug product.

The following table lists some of the identified degradation products of Dapagliflozin.

| Degradation Product | Stress Condition |

| DP1 | Acid Hydrolysis |

| DP2 | Acid Hydrolysis |

This table is interactive. Users can sort the data by clicking on the column headers.

Q & A

Q. What are the standard RP-HPLC parameters for quantifying Dapagliflozin diproline in pharmacokinetic studies?

A validated RP-HPLC method typically employs a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile and phosphate buffer (pH 3.0) in a 60:40 ratio, flow rate of 1.0 mL/min, and UV detection at 225 nm. System suitability criteria include retention time (~3.7 minutes), theoretical plates (>5000), tailing factor (<1.5), and resolution (>6.5) to ensure precision . For reproducibility, methods should comply with ICH guidelines for linearity (1–50 µg/mL), accuracy (98–102%), and robustness against minor pH/temperature variations .

Q. How should clinical trials for Dapagliflozin in diabetic populations address patient attrition?

Protocols must include contingency plans for modified follow-up (e.g., reduced assessment frequency, remote monitoring) to retain data integrity. Documented strategies involve contacting pre-identified family members or caregivers and cross-referencing public health records. Retention rates >85% are critical for minimizing bias in cardiovascular and renal outcome analyses .

Q. What databases and search strategies are effective for systematic reviews on Dapagliflozin’s efficacy?

Use MEDLINE/PubMed, EMBASE, and ClinicalTrials.gov with Boolean terms: ("dapagliflozin" AND ("type 2 diabetes" OR "heart failure") AND ("HbA1c" OR "eGFR")). Limit searches to abstracts/titles in EMBASE and apply filters for RCTs. Supplemental manual searches of journals (e.g., Diabetes Care) and citation tracking ensure comprehensive coverage .

Q. What minimal characterization data are required for novel Dapagliflozin formulations?

New formulations must report identity (NMR, FTIR), purity (HPLC >99%), solubility, and stability under accelerated conditions (40°C/75% RH for 6 months). For polymorphic forms, include XRPD and DSC data. Comparative dissolution profiles (pH 1.2–6.8) against reference formulations are mandatory .

Q. How are conflicting glycemic outcomes in Dapagliflozin trials reconciled?

Apply meta-regression to adjust for covariates like baseline HbA1c, renal function, and concomitant therapies. Stratify analyses by subpopulations (e.g., T2DM with/without CKD) to isolate context-specific effects. Sensitivity analyses exclude studies with high attrition bias (>20%) .

Advanced Research Questions

Q. How can a Design of Experiments (DOE) approach optimize Dapagliflozin analytical methods?

DOE models (e.g., Box-Behnken) systematically evaluate factors like mobile phase composition, column temperature, and injection volume. Response surface methodology identifies optimal conditions, validated via ANOVA (p < 0.05). Hydrotropic agents (e.g., sodium lauryl sulfate) enhance solubility, reducing runtime by 30% while maintaining resolution .

Q. What covariates are critical in population PK/PD modeling of Dapagliflozin in renal-impaired cohorts?

Include creatinine clearance (CrCl), body mass index (BMI), and albuminuria as covariates. Non-linear mixed-effects modeling (NONMEM) quantifies their impact on clearance (CL/F) and volume of distribution (Vd). For CrCl <45 mL/min, reduce doses by 50% to prevent overexposure .

Q. How do contradictory cardiovascular outcome data between SGLT2 inhibitors inform mechanistic studies?

Compare hemodynamic (blood pressure, plasma volume) and metabolic (ketogenesis, erythropoiesis) endpoints across EMPA-REG (empagliflozin) and DAPA-HF (dapagliflozin) trials. In vitro assays (e.g., cardiac fibroblast inhibition) clarify off-target effects. Mendelian randomization studies validate causal pathways .

Q. What preclinical models best predict Dapagliflozin’s efficacy in non-diabetic indications (e.g., NAFLD)?

Use Zucker diabetic fatty (ZDF) rats or db/db mice fed a high-fat diet to mimic NAFLD. Primary endpoints include liver triglyceride content (MRI-PDFF) and fibrosis markers (TIMP-1, collagen IV). Transcriptomic profiling identifies SGLT2-independent pathways (e.g., AMPK activation) .

Q. How are long-term safety signals (e.g., euglycemic DKA) monitored in real-world studies?

Leverage pharmacovigilance databases (FAERS, EudraVigilance) using disproportionality analysis (PRR ≥2, χ² ≥4). Stratify by risk factors (starvation, insulinopenia) and validate via nested case-control designs. Biomarker panels (β-hydroxybutyrate, anion gap) improve early detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.